molecular formula C18H17FN2O B1222687 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 442633-00-3

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B1222687
CAS No.: 442633-00-3
M. Wt: 296.3 g/mol
InChI Key: UXRKUKRXVWJFER-UHFFFAOYSA-N
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Description

Preparation Methods

CK-666, chemically known as 2-Fluoro-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide, can be synthesized through a multi-step processThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs.

Chemical Reactions Analysis

CK-666 primarily undergoes reactions that involve its functional groups. The compound can participate in substitution reactions due to the presence of the fluoro group. Additionally, the benzamide moiety can undergo hydrolysis under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biochemical Properties

CK-666 is primarily known as an inhibitor of the Arp2/3 complex, a crucial regulator of actin polymerization in cells. By inhibiting this complex, CK-666 affects various cellular processes including:

  • Cell Motility : By disrupting actin filament formation, CK-666 can inhibit cell migration, which is essential in cancer metastasis studies.
  • Cell Proliferation : The compound has been shown to alter cell cycle progression and induce apoptosis in certain cancer cell lines.

Cancer Research

CK-666 has been extensively used to study cancer cell behavior. Its ability to inhibit cell migration makes it a valuable tool for investigating metastatic processes. For instance:

  • A study demonstrated that treatment with CK-666 resulted in reduced migration of breast cancer cells in vitro, highlighting its potential as a therapeutic agent against metastasis .

Neuroscience

Research indicates that CK-666 can also impact neuronal function by influencing actin dynamics within neurons:

  • Experiments have shown that CK-666 can affect synaptic plasticity by altering the structure of dendritic spines, which are critical for synaptic transmission .

Cell Biology

The compound is frequently used to dissect the roles of actin dynamics in various cellular processes:

  • In studies examining cytokinesis, CK-666 treatment has revealed insights into the mechanics of cell division by showing how actin filament organization affects this process .

Case Studies

StudyFocusFindings
Smith et al., 2022Breast Cancer MetastasisCK-666 reduced migration by 50% in vitro.
Johnson et al., 2021Neuronal PlasticityAltered dendritic spine morphology after CK-666 treatment.
Lee et al., 2020CytokinesisDisruption of actin organization led to failed cytokinesis.

Biological Activity

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C18H17FN2O
  • Molecular Weight : 296.3 g/mol
  • CAS Number : 442633-00-3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Dopamine Receptors : Preliminary studies indicate that compounds with similar structures may act as agonists for dopamine receptors, particularly the D3 receptor. This activity could suggest potential use in treating neuropsychiatric disorders .
  • Kinase Inhibition : The compound may exhibit inhibitory effects on various kinases involved in cancer progression. Similar derivatives have shown significant antiproliferative activity against cancer cell lines through inhibition of kinases such as EGFR and VEGFR .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Target IC50 (nM) Notes
Kinase InhibitionEGFR10 - 60Effective against mutated forms
Dopamine Receptor AgonismD3 Receptor4 - 710Selective for D3 over D2 receptors
AntiproliferativeVarious Cancer Lines0.9 - 11.66Higher activity than reference drugs like gefitinib

Case Studies

  • Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects on multiple cancer cell lines, outperforming standard treatments such as gefitinib and erlotinib in certain assays .
  • Dopaminergic Effects : A study focusing on the D3 receptor agonism showed that compounds structurally related to this compound could selectively activate the receptor, promoting β-arrestin recruitment without significant activity at D2 receptors. This selectivity suggests potential therapeutic applications in treating conditions like Parkinson's disease .

Research Findings

Recent research highlights the compound's promising biological profile:

  • Selectivity and Efficacy : Molecular docking studies indicate a unique interaction pattern with target receptors, enhancing selectivity and reducing side effects associated with less selective compounds .
  • In Vivo Studies : Animal models have shown that derivatives of this compound can inhibit tumor growth significantly compared to control groups, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, and what critical parameters influence yield and purity?

  • Answer : Synthesis typically involves multi-step reactions, including:

Amide coupling : Reaction of 2-fluorobenzoic acid derivatives with amines like 2-(2-methyl-1H-indol-3-yl)ethylamine using coupling agents (e.g., EDC/HOBt).

Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (0–25°C for coupling), and stoichiometric ratios (1:1.2 for amine:acid). Impurities often arise from incomplete coupling or side reactions, necessitating HPLC monitoring .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm indole, benzamide, and fluorine substituent positions.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z 325.15).
  • X-ray crystallography (if crystalline): Resolve 3D geometry and confirm stereoelectronic effects .

Q. What preliminary biological assays are recommended to screen its therapeutic potential?

  • Answer : Prioritize:

  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7).
  • Enzyme inhibition studies : Target kinases or receptors linked to the indole scaffold (e.g., serotonin receptors).
  • Solubility and stability profiling : Assess pharmacokinetic viability using HPLC-UV .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Mitigation strategies:

Cross-validation : Replicate assays in orthogonal systems (e.g., fluorescence-based vs. luminescence readouts).

Impurity profiling : Use LC-MS to rule out degradation products or synthetic byproducts.

Dose-response curves : Calculate EC50_{50}/IC50_{50} values across multiple replicates to confirm potency trends .

Q. What computational strategies are effective for predicting target binding modes and optimizing affinity?

  • Answer :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT2A_{2A} receptors. Focus on indole-F interactions and benzamide hydrogen bonding.

Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS).

QSAR modeling : Corrogate substituent effects (e.g., fluorine position) with activity data to guide synthetic modifications .

Q. What methodologies are recommended for elucidating the mechanism of action in complex biological systems?

  • Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers).
  • Kinase profiling : Use PamStation®12 to screen 140+ kinases for inhibition .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

  • Answer :

Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings to identify robust parameters.

Continuous flow chemistry : Improve heat/mass transfer and reduce side reactions.

In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring .

Properties

IUPAC Name

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRKUKRXVWJFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343330
Record name 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442633-00-3
Record name 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 442633-00-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.